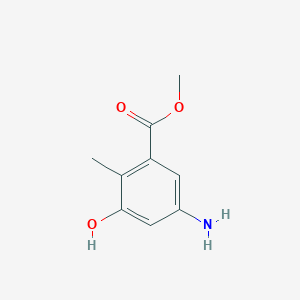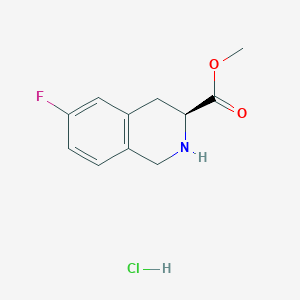
Potassium 4-hydroxy-2,4-dimethylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 4-hydroxy-2,4-dimethylpentanoate is a chemical compound with the molecular formula C7H13KO3. It is a potassium salt of 4-hydroxy-2,4-dimethylpentanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-hydroxy-2,4-dimethylpentanoate typically involves the neutralization of 4-hydroxy-2,4-dimethylpentanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 4-hydroxy-2,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: 4-keto-2,4-dimethylpentanoate
Reduction: 4-hydroxy-2,4-dimethylpentanol
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
Potassium 4-hydroxy-2,4-dimethylpentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Potassium 4-hydroxy-2,4-dimethylpentanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The potassium ion can also play a role in stabilizing the compound and facilitating its interactions with other ions and molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 4-hydroxy-4-methylpentanoate
- Potassium 2-hydroxy-4-methylpentanoate
- Potassium 4-hydroxy-2-methylpentanoate
Uniqueness
Potassium 4-hydroxy-2,4-dimethylpentanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of two methyl groups at the 2 and 4 positions enhances its stability and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C7H13KO3 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
potassium;4-hydroxy-2,4-dimethylpentanoate |
InChI |
InChI=1S/C7H14O3.K/c1-5(6(8)9)4-7(2,3)10;/h5,10H,4H2,1-3H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
BJBCRZSTKPBPBY-UHFFFAOYSA-M |
SMILES canonique |
CC(CC(C)(C)O)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)

![3-{Spiro[3.3]heptan-1-yl}phenol](/img/structure/B15308012.png)

![2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15308032.png)
![2-[(2-Hydroxyethyl)sulfanyl]acetonitrile](/img/structure/B15308035.png)
![N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride](/img/structure/B15308042.png)
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15308049.png)

![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B15308068.png)

